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molecular formula C18H22ClN B8678176 4-(Diphenylmethyl)piperidine hydrochloride

4-(Diphenylmethyl)piperidine hydrochloride

Cat. No. B8678176
M. Wt: 287.8 g/mol
InChI Key: FBFJHRCUWSESSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04810713

Procedure details

A mixture of 62.69 g (0.256 mole) of diphenyl-4-pyridylmethane and 6.4 g of 10% palladium on carbon (0.0060 mole) in 300 ml of glacial acetic acid and under an atmosphere of hydrogen (44 psi) was shaken on a Parr apparatus at 85° for 4 days. The reaction mixture was filtered, and the solvent was removed in vacuo from the filtrate. The residue was partitioned between methylene chloride and dilute sodium hydroxide. The methylene chloride solution was dried over magnesium sulfate, and the solvent was removed in vacuo to give a solid. This was dissolved in a mixture of methanolacetronitrile, and excess ethereal hydrogen chloride was added. A precipitated was collected to give 59.13 g (80.3%) of slightly impure title compound as a white crystalline solid, m.p. 273°-274° C. Part of this was recrystallized from methanol-ether to give an analytically pure sample, m.p. 275.5°-277° C.
Quantity
62.69 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:20]>[Pd].C(O)(=O)C>[ClH:20].[C:1]1([CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
62.69 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=NC=C1)C1=CC=CC=C1
Name
Quantity
6.4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under an atmosphere of hydrogen (44 psi) was shaken on a Parr apparatus at 85° for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo from the filtrate
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride and dilute sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A precipitated was collected

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(C1CCNCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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